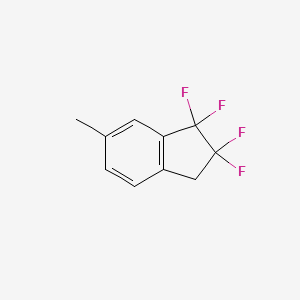
1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene is a fluorinated organic compound It is characterized by the presence of four fluorine atoms and a methyl group attached to an indene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene typically involves the fluorination of a suitable precursor. One common method is the reaction of 6-methyl-2,3-dihydro-1H-indene with a fluorinating agent such as tetrafluoromethane (CF4) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methyl-2,3-dihydro-1H-indene-1-one or 6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: Formation of partially fluorinated indene derivatives.
Substitution: Formation of substituted indene compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether: Another fluorinated compound with similar applications in materials science.
1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether: Used as an environmentally friendly solvent and in battery technologies.
5,6-Difluoro-3-oxo-2,3-dihydro-1H-indene: A related compound used in organic solar cells.
Uniqueness
1,1,2,2-Tetrafluoro-6-methyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of fluorine atoms and a methyl group on the indene backbone makes it particularly valuable for applications requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
922141-59-1 |
|---|---|
Molekularformel |
C10H8F4 |
Molekulargewicht |
204.16 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoro-5-methyl-1H-indene |
InChI |
InChI=1S/C10H8F4/c1-6-2-3-7-5-9(11,12)10(13,14)8(7)4-6/h2-4H,5H2,1H3 |
InChI-Schlüssel |
FAWLGVWWVNMHBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CC(C2(F)F)(F)F)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


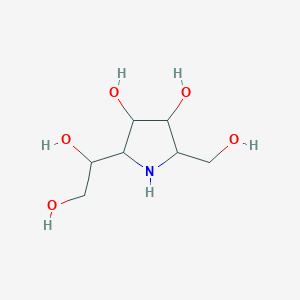
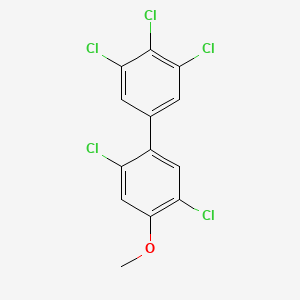

![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)
![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)
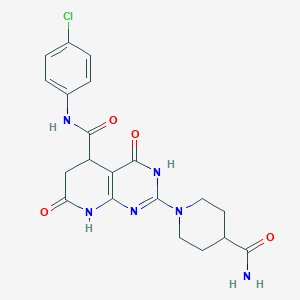
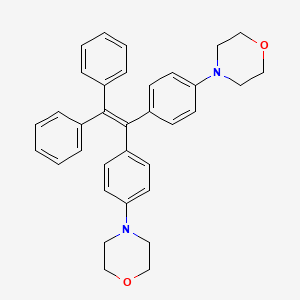
![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)

![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)
![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)
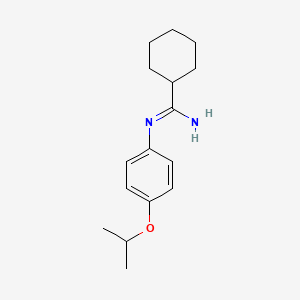

![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)
